ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, cyano, hydroxyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The cyano group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted derivatives .
Scientific Research Applications
Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- Ethyl 6-bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H26BrN3O3S |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[[5-[(E)-but-2-enyl]-3-cyano-4,6-dimethylpyridin-2-yl]sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H26BrN3O3S/c1-6-8-9-16-14(3)18(12-27)24(28-15(16)4)33-13-21-23(25(31)32-7-2)17-10-22(30)19(26)11-20(17)29(21)5/h6,8,10-11,30H,7,9,13H2,1-5H3/b8-6+ |
InChI Key |
FCXIPUKAFYOFSF-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=C(C(=C(C(=N3)C)C/C=C/C)C)C#N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=C(C(=C(C(=N3)C)CC=CC)C)C#N |
Origin of Product |
United States |
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